1-Pentanol, 5,5-diiodo-
CAS No.: 823180-24-1
Cat. No.: VC19058118
Molecular Formula: C5H10I2O
Molecular Weight: 339.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 823180-24-1 |
---|---|
Molecular Formula | C5H10I2O |
Molecular Weight | 339.94 g/mol |
IUPAC Name | 5,5-diiodopentan-1-ol |
Standard InChI | InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
Standard InChI Key | HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
Canonical SMILES | C(CCO)CC(I)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-Pentanol, 5,5-diiodo- is systematically named 5,5-diiodopentan-1-ol (IUPAC) . Its molecular formula is , with a linear chain structure where the hydroxyl group (-OH) resides at the first carbon, and two iodine atoms are bonded to the fifth carbon . The SMILES notation C(CCO)CC(I)I
and InChIKey HOCMFXNMNNPGGZ-UHFFFAOYSA-N
provide unambiguous representations of its connectivity.
Table 1: Key Identifiers of 1-Pentanol, 5,5-Diiodo-
Property | Value | Source |
---|---|---|
CAS Number | 823180-24-1 | |
Molecular Weight | 339.94 g/mol | |
Molecular Formula | ||
IUPAC Name | 5,5-Diiodopentan-1-ol | |
SMILES | C(CCO)CC(I)I | |
InChIKey | HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
Structural and Electronic Features
The iodine atoms at the terminal carbon introduce significant steric bulk and polarizability, altering the compound’s electronic environment. Computational studies suggest that the C-I bonds (bond length ~2.10 Å) create a dipole moment that enhances electrophilicity at the β-carbon. This electronic configuration facilitates nucleophilic substitution reactions, a trait exploited in synthetic applications.
Synthesis and Purification
Synthetic Routes
The synthesis of 1-pentanol, 5,5-diiodo- typically involves iodination of pre-functionalized pentanol derivatives. Two primary methods are documented:
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Halogen Exchange Reactions:
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Direct Iodination of 1-Pentanol:
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Treatment of 1-pentanol with iodine and oxidizing agents (e.g., ) under acidic conditions.
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Challenges include regioselectivity and over-iodination, necessitating precise stoichiometric control.
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Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Key Challenges |
---|---|---|
Halogen Exchange | 60–75 | Residual halide impurities |
Direct Iodination | 40–55 | Regioselectivity issues |
Purification and Characterization
Post-synthesis purification employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure:
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NMR: Peaks at δ 1.40–1.60 ppm (m, 4H, -CH-), δ 3.60 ppm (t, 2H, -CHOH).
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NMR: Signals at 7.8 ppm (C-I), 62.3 ppm (-CHOH).
Mass spectrometry (MS) shows a molecular ion peak at m/z 339.94 .
Physicochemical Properties
Table 3: Estimated Physical Properties
Property | Value | Basis for Estimation |
---|---|---|
Boiling Point | >250°C | Analogous bromo compound |
Density | ~1.8–2.0 g/cm³ | Halogenated alcohol trends |
LogP (Octanol-Water) | 2.5–3.0 | Computed via PubChem |
Chemical Reactivity and Applications
Reaction Mechanisms
1-Pentanol, 5,5-diiodo- participates in reactions characteristic of primary alcohols and organoiodides:
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Nucleophilic Substitution:
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Iodine atoms act as leaving groups in S2 reactions, forming ethers or thioethers with nucleophiles like alkoxides or thiols.
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Example: Reaction with sodium ethoxide yields 5-ethoxy-1-pentanol.
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Oxidation:
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Controlled oxidation with pyridinium chlorochromate (PCC) produces 5,5-diiodopentanal, a precursor for heterocyclic compounds.
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Elimination:
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Base-induced dehydrohalogenation forms pentenols, though steric hindrance from iodine reduces efficiency compared to bromo analogs.
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Industrial and Pharmaceutical Applications
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Organic Synthesis: Serves as a building block for iodinated surfactants and liquid crystals.
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Medicinal Chemistry: The iodine moiety enables radio-labeling for pharmacokinetic studies .
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Material Science: Modifies polymer hydrophobicity in coatings and adhesives.
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, respirator |
Ventilation | Use in fume hood |
Spill Management | Absorb with inert material |
Future Research Directions
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